molecular formula C7H7NO4 B1628637 3-Amino-2,5-dihydroxybenzoic acid CAS No. 98279-58-4

3-Amino-2,5-dihydroxybenzoic acid

Cat. No.: B1628637
CAS No.: 98279-58-4
M. Wt: 169.13 g/mol
InChI Key: CSUJPDBGUZBXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,5-dihydroxybenzoic acid is a derivative of hydroxybenzoic acids, which are aromatic carboxylic acids that contain a typical C6 ± C1 carbon skeleton structure . Hydroxybenzoic acids are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .


Molecular Structure Analysis

Hydroxybenzoic acids, including this compound, have structure alterations that include methoxylations and hydroxylations of the aromatic ring .


Chemical Reactions Analysis

The direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Reversible 2,3-dihydroxybenzoic acid decarboxylase undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 .

Safety and Hazards

The safety data sheet suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest 3-Amino-2,5-dihydroxybenzoic acid . If swallowed, immediate medical assistance should be sought .

Properties

IUPAC Name

3-amino-2,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,9-10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUJPDBGUZBXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620862
Record name 3-Amino-2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98279-58-4
Record name 3-Amino-2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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